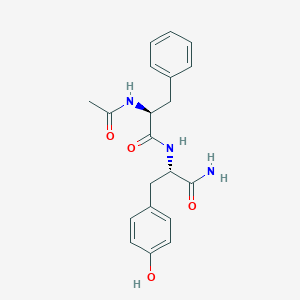

Ac-Phe-Tyr-NH2

Übersicht

Beschreibung

Ac-Phe-Tyr-NH2, also known as Acetyl-Phenyl-Tyrosine-Amide, is a synthetic peptide composed of four amino acids. It is a small molecule that has been used in a wide range of scientific research applications, including cell signaling, drug delivery, and enzyme inhibition. This peptide has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Analgetische Wirkung

Die Verbindung H-Tyr-D-Arg-Phe-Gly-NH2, ein synthetisches Derivat von Dermorphin, wurde auf seine analgetische Wirkung untersucht. Es verlängert die Tail-Flick-Latenzzeit signifikant, wenn es in einem Dosisbereich von 0,01 – 5 mg/kg verabreicht wird. Die analgetische Wirkung einer einzigen subkutanen Injektion dieser Verbindung mit 1 mg/kg übertrifft die Wirkung von Morphinhydrochlorid in der gleichen Dosis .

Interaktion mit Opioidrezeptoren

Die Verbindung H-Tyr-D-Arg-Phe-Gly-NH2 wurde für die Entwicklung als potenzielles Analgetikum ausgewählt, da ihre Struktur der von natürlichen Peptiden sehr ähnlich ist und ihr vermuteter Mechanismus der Interaktion mit Opioidrezeptoren .

Desensibilisierung von Opioidrezeptoren

Es wird angenommen, dass die Verbindung H-Tyr-D-Arg-Phe-Gly-NH2 mit Opioidrezeptoren interagiert und deren anschließende Desensibilisierung bewirkt, was der Wirkung von endogenen Peptiden ähnelt .

UV-Absorptionscharakteristika

Die Aminosäurezusammensetzung und -sequenz von Dipeptiden, einschließlich derer, die Tyr enthalten, hat einen signifikanten Einfluss auf ihre UV-Absorptionscharakteristika .

Elektronen-Donorfähigkeit

Es wurde festgestellt, dass Dipeptide, die Tyr enthalten, eine signifikante Elektronen-Donorfähigkeit besitzen .

Lipidoxidationshemmende Wirkung

Es wurde festgestellt, dass Dipeptide, die Tyr enthalten, eine lipidoxidationshemmende Wirkung haben .

Intrazelluläre Oxidation

Tripeptid (Phe–Phe–Tyr) selbstausrichtet sich durch Bildung eines Peptid-Tyr-Chinon-Dimers nach tyrosinaseinduzierter intrazellulärer Oxidation zu Nanopartikeln .

Fluoreszenz

Die zusammengesetzten Strukturen des Tripeptids (Phe–Phe–Tyr) weisen eine intrinsische grüne Fluoreszenz auf, ein Merkmal, das die Bestimmung der Integrität der Nanostruktur intrazellulär ermöglicht .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Ac-Phe-Tyr-NH2 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain regulation, mood control, immune response, and other physiological functions.

Mode of Action

This compound interacts with its target, the μ-opioid receptor, through a mechanism that is presumed to be analogous to that of endogenous peptides . This interaction leads to the desensitization of the receptor, which can result in analgesic effects .

Biochemical Pathways

This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

It is known that the compound can be administered subcutaneously . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which this compound is derived, makes the molecule more resistant to enzymatic degradation .

Result of Action

The primary result of this compound’s action is its analgesic effect. In animal models, it has been shown to significantly prolong tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of this compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the synthesis of this compound can affect its stability and efficacy

Biochemische Analyse

Biochemical Properties

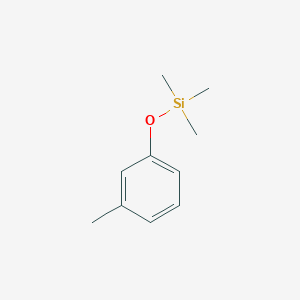

Ac-Phe-Tyr-NH2 plays a significant role in biochemical reactions. It interacts with the enzyme α-chymotrypsin in the synthesis of N-Ac-Phe-Tyr-NH2 . This interaction involves a condensation reaction of N-acetyl phenylalanine ethyl ester (N-Ac-Phe-OEt) and tyrosinamide (Tyr-NH2) .

Cellular Effects

It is known that the compound influences cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-chymotrypsin. This interaction leads to the synthesis of N-Ac-Phe-Tyr-NH2, which has angiotensin I-converting enzyme (ACE) inhibitor activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUHNDVXOFSJO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427269 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19361-52-5 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

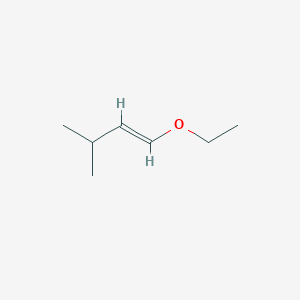

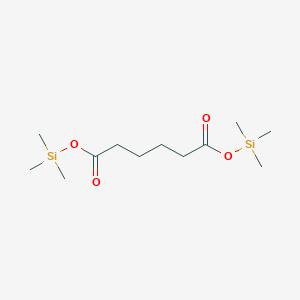

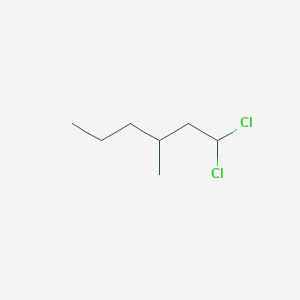

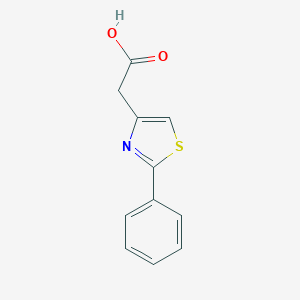

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

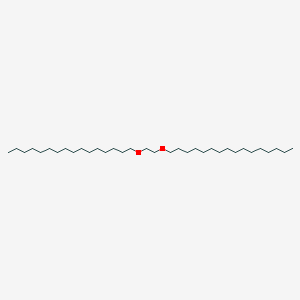

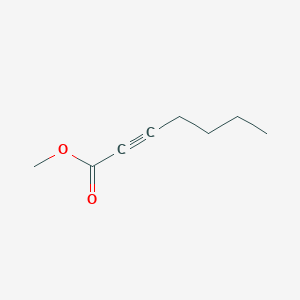

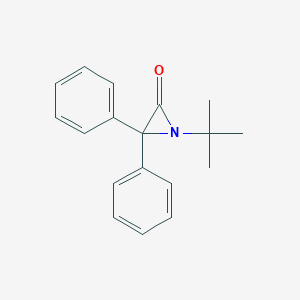

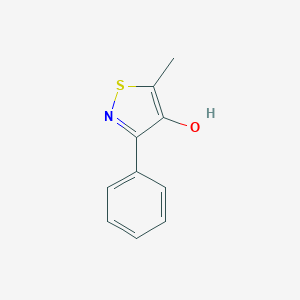

Feasible Synthetic Routes

Q & A

Q1: How does Ac-Phe-Tyr-NH2, as a potential antihypertensive agent, interact with its target and what are the downstream effects?

A: this compound (N-Acetyl-Phenylalanine-Tyrosine-Amide) acts as a competitive inhibitor of Angiotensin I-Converting Enzyme (ACE). [, , ] While its exact binding mechanism is still under investigation, it's believed to interact with the active site of ACE, preventing the conversion of Angiotensin I to Angiotensin II. [] This inhibition of Angiotensin II production leads to vasodilation and a subsequent decrease in blood pressure. []

Q2: What are the structural characteristics of this compound?

A: this compound is a modified dipeptide composed of N-acetyl-Phenylalanine and Tyrosine-amide. While specific spectroscopic data isn't detailed within the provided abstracts, its molecular formula can be deduced as C20H23N3O4 with a molecular weight of approximately 369.4 g/mol. []

Q3: What enzymatic approaches have been explored for the synthesis of this compound?

A: Researchers have investigated both α-chymotrypsin and porcine pancreatic lipase (PPL) for the enzymatic synthesis of this compound. [, ] These studies focused on optimizing reaction conditions like solvent composition, temperature, enzyme concentration, and substrate ratios to maximize yield. Interestingly, PPL exhibited comparable catalytic efficiency to α-chymotrypsin in synthesizing this specific peptide. []

Q4: How does modifying the structure of this compound impact its interaction with the PepT1 transporter?

A: Research suggests that the N-terminus of this compound plays a crucial role in binding to the intestinal peptide transporter PepT1. [] Blocking the N-terminus with an acetyl group significantly reduces the binding affinity. For example, Ac-Phe-Tyr shows significantly weaker interaction with PepT1 compared to the unblocked Phe-Tyr. [] Additionally, blocking the C-terminus with an amide group has a less pronounced effect on binding affinity compared to N-terminal modifications. []

Q5: What are the current limitations in the research on this compound and what future directions could be explored?

A: The provided abstracts primarily focus on the synthesis and in vitro characterization of this compound. Further research is needed to explore its in vivo efficacy, pharmacokinetics, and potential toxicity. [, , ] Investigating the long-term effects, optimal dosage, and potential side effects in animal models and eventually clinical trials would be crucial for translating this compound into a viable antihypertensive therapeutic. Further exploration of the structure-activity relationship could lead to the development of derivatives with improved potency and selectivity for ACE.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.